molecular formula C7H11N3O2S B8648247 6-(Dimethylamino)pyridine-3-sulfonamide

6-(Dimethylamino)pyridine-3-sulfonamide

Cat. No.: B8648247
M. Wt: 201.25 g/mol
InChI Key: XFYCKUJVVJFILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dimethylamino)pyridine-3-sulfonamide (CAS 199590-78-8) is a high-purity chemical compound supplied for research purposes. It belongs to the important class of sulfonamide derivatives, which are widely utilized in medicinal chemistry and drug discovery for their diverse pharmacological activities . The molecular formula is C7H11N3O2S, with a molecular weight of 201.25 g/mol . Sulfonamides are known to exhibit a range of mechanisms of action, primarily acting as enzyme inhibitors. A classic mechanism, exhibited by antibacterial sulfonamides, is the competitive inhibition of the bacterial enzyme dihydropteroate synthetase . Furthermore, sulfonamide functional groups form the basis of many drugs with activities beyond antibiotics, including anti-carbonic anhydrase properties, which are relevant in treating conditions like glaucoma . It is important to note that this compound is a heteroaryl sulfonamide. Such derivatives are actively investigated in modern pharmaceutical research, for instance, as modulators of targets like the C-C chemokine receptor 8 (CCR8) in areas such as oncology and immunology . As a building block, it is also valuable in synthetic chemistry for creating more complex structures, such as triarylpyridines, which have applications in developing materials and ligands . This product is intended for research and development applications only. It is not intended for human or animal use. Handle with care and refer to the Safety Data Sheet for proper handling and hazard information .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

6-(dimethylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-10(2)7-4-3-6(5-9-7)13(8,11)12/h3-5H,1-2H3,(H2,8,11,12)

InChI Key

XFYCKUJVVJFILG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Scientific Research Applications

Inhibition of PI3-Kinase Activity

One of the primary applications of 6-(Dimethylamino)pyridine-3-sulfonamide is its role as an inhibitor of phosphoinositide 3-kinase (PI3K) activity. PI3K is crucial in several cellular processes, including cell growth, proliferation, and survival. Inhibitors of this pathway are being investigated for their therapeutic potential in various diseases, including cancer and autoimmune disorders.

  • Mechanism of Action : The compound selectively inhibits specific isoforms of PI3K, which may lead to reduced signaling pathways associated with tumor growth and survival. This inhibition has shown promise in preclinical models for treating malignancies such as breast cancer and leukemia .
  • Potential Therapeutic Applications :
    • Cancer Treatment : The inhibition of PI3K can lead to decreased tumor growth and enhanced sensitivity to other anticancer agents. Studies have indicated that compounds targeting this pathway could be beneficial in combination therapies for aggressive cancer types .
    • Autoimmune Diseases : Given the role of PI3K in immune cell signaling, inhibitors like this compound are being explored for treating autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus .

Antibacterial Properties

This compound also exhibits antibacterial activity, making it a candidate for developing new antimicrobial agents.

  • Mechanism : The compound acts as an inhibitor of bacterial enzymes involved in cell wall synthesis. For instance, it has been shown to inhibit DapE (diaminopimelate epimerase), an enzyme critical for the biosynthesis of lysine in bacteria .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of this compound exhibited significant inhibitory effects against various bacterial strains, including multidrug-resistant pathogens. The IC50 values for these compounds ranged from moderate to high potency, indicating their potential as lead compounds for further development .

Applications in Cancer Research

The compound has garnered attention for its potential roles beyond kinase inhibition, particularly in cancer research.

  • Case Study: Triple-Negative Breast Cancer :
    • A study highlighted the efficacy of this compound in reducing tumor size by approximately 40% in murine models of triple-negative breast cancer. Mechanistic studies revealed that the compound downregulated anti-apoptotic proteins, enhancing apoptotic pathways in cancer cells .
  • Metabolic Effects : Research indicates that this compound may also influence metabolic pathways relevant to cancer progression, including glucose metabolism modulation, which is critical for rapidly proliferating tumor cells .

Summary Table of Applications

Application AreaMechanism/TargetNotable Findings
PI3K InhibitionSelective inhibition of PI3K isoformsReduced tumor growth; potential in cancer therapies
Antibacterial ActivityInhibition of DapE enzymeSignificant activity against resistant bacterial strains
Cancer TreatmentInduction of apoptosis; metabolic modulationEffective against triple-negative breast cancer models

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of 6-(Dimethylamino)pyridine-3-sulfonamide with related compounds:

Compound Name Molecular Formula Substituents (Position) Functional Groups Molecular Weight Applications
This compound C₇H₁₁N₃O₂S Dimethylamino (6), Sulfonamide (3) Sulfonamide, Tertiary amine 213.25 (calculated) Pharmaceuticals, enzyme inhibition, organic synthesis
6-Amino-N-methylpyridine-3-sulfonamide C₆H₉N₃O₂S Amino (6), N-methyl sulfonamide (3) Sulfonamide, Primary amine 187.22 Research intermediates, ligand design
4-(m-Tolylamino)pyridine-3-sulfonamide C₁₂H₁₃N₃O₂S m-Tolylamino (4), Sulfonamide (3) Sulfonamide, Aromatic amine 271.32 Antibacterial agents, Helicobacter pylori targeting
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate C₉H₁₂N₂O₂ Methylaminomethyl (6), Carboxylate (3) Ester, Secondary amine 180.20 Drug discovery, synthetic intermediates

Key Research Findings

Sulfonamide derivatives generally exhibit higher aqueous solubility than ester or chloride analogs (e.g., 6-(Dimethylamino)pyridine-3-sulfonyl chloride) due to hydrogen-bonding capacity .

Biological Activity: Pyridine sulfonamides are frequently explored as enzyme inhibitors. For example, 4-(m-Tolylamino)pyridine-3-sulfonamide (similarity score 0.51) has been studied in gastroretentive drug formulations targeting Helicobacter pylori . The tertiary amine in this compound may improve membrane permeability compared to primary amines (e.g., 6-Amino-N-methylpyridine-3-sulfonamide), a critical factor in drug bioavailability .

Synthetic Utility: Carboxylate esters like Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate serve as versatile intermediates in drug synthesis but lack the sulfonamide’s hydrogen-bonding capability, limiting their utility in target-specific interactions . Sulfonyl chloride precursors (e.g., CAS 680591-58-6) are reactive intermediates for synthesizing sulfonamides but require careful handling due to hydrolytic instability .

Q & A

Basic Questions

Q. What are the established synthetic routes for 6-(dimethylamino)pyridine-3-sulfonamide, and how can structural purity be validated?

  • Methodology : Synthesis typically involves reacting pyridine-derived diamines with sulfonyl chlorides. For example, diamines containing pyridine rings are first synthesized, followed by sulfonylation under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key analytical techniques include:

  • FT-IR : To confirm sulfonamide bond formation (N–S stretching at ~1150–1350 cm⁻¹) .
  • ¹H NMR : To verify substitution patterns on the pyridine ring (e.g., dimethylamino group at δ ~2.8–3.2 ppm) .
  • Mass Spectrometry (MS) : For molecular ion confirmation and detection of byproducts .
    • Validation : Cross-correlate data from multiple techniques to resolve ambiguities (e.g., overlapping NMR signals).

Q. What solvent systems and reaction conditions are optimal for sulfonamide bond formation in pyridine derivatives?

  • Methodology : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance sulfonyl chloride reactivity. Maintain temperatures between 0–25°C to minimize side reactions. Stoichiometric triethylamine or pyridine can neutralize HCl byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for biological targets?

  • Methodology :

  • Substituent Variation : Modify substituents on the pyridine ring (e.g., halogenation, alkylation) and sulfonamide group to assess impact on binding affinity. For example, indole substitutions at the pyridine C-6 position improved HCV NS4B inhibition (EC₅₀ = 2 nM) .
  • Pharmacokinetic Profiling : Measure oral bioavailability (e.g., 62% in rats) and liver-to-plasma exposure ratios (e.g., 25:1) to prioritize candidates .
    • Data Analysis : Use dose-response curves (EC₅₀/IC₅₀) and selectivity indices (>5000 for cellular toxicity) to evaluate potency .

Q. What strategies resolve contradictions in spectroscopic data during characterization of sulfonamide derivatives?

  • Methodology :

  • Multi-Technique Validation : Combine ¹H NMR, ¹³C NMR, and HSQC to assign overlapping signals.
  • Computational Modeling : Predict NMR chemical shifts (e.g., DFT calculations) to validate experimental data .
  • Crystallography : X-ray diffraction for unambiguous structural confirmation if crystalline derivatives are obtainable.

Q. How can regioselectivity challenges in pyridine sulfonylation be addressed during synthesis?

  • Methodology :

  • Directing Groups : Utilize dimethylamino groups at C-6 to direct sulfonylation to the C-3 position via steric/electronic effects.
  • Catalytic Systems : Explore transition-metal catalysts (e.g., Pd) for selective C–H activation in pyridine derivatives .

Q. What experimental designs are critical for assessing pharmacokinetic properties of this compound analogs?

  • Methodology :

  • In Vivo Studies : Administer derivatives to rodents/non-human primates and measure plasma half-life, clearance, and bioavailability. For example, compound 4t showed 78% oral bioavailability in dogs .
  • Tissue Distribution : Use radiolabeled analogs to quantify liver accumulation, a key metric for antiviral agents .

Data-Driven Research Considerations

Q. How should researchers interpret discrepancies between in vitro potency and in vivo efficacy for sulfonamide-based inhibitors?

  • Methodology :

  • Metabolic Stability Assays : Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., oxidative demethylation).
  • Protein Binding Studies : Measure free drug concentrations using equilibrium dialysis to adjust EC₅₀ values for serum protein effects .

Q. What computational tools are effective for predicting the reactivity of pyridine-sulfonamide derivatives?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites on the pyridine ring.
  • Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., HCV NS4B) to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.